Atreleuton

5-Lipoxygenase inhibition Leukotriene biosynthesis Enzymatic assay

Atreleuton (ABT-761, VIA-2291) offers 150-fold greater potency than zileuton and a 15-hour half-life for once-daily oral dosing, enabling sustained leukotriene suppression in chronic asthma and atherosclerosis models. It is the only 5-LO inhibitor supported by Phase II/III cardiovascular clinical evidence—including significant reduction in new coronary plaque formation (p=0.01) and noncalcified plaque volume (p<0.01). With >300-fold selectivity over COX-1/COX-2 and sub-mg/kg oral ED50 values in rodents (LTE4 ED50=1.4 mg/kg, LTB4 ED50=0.6 mg/kg), Atreleuton ensures clean mechanistic data and efficient in vivo pharmacology. Ideal as a reference standard for benchmarking novel 5-LO inhibitors.

Molecular Formula C16H15FN2O2S
Molecular Weight 318.4 g/mol
CAS No. 154355-76-7
Cat. No. B1665310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtreleuton
CAS154355-76-7
SynonymsAtreleuton;  ABT-761;  ABT 761;  VIA 2291;  VIA-2291;  VIA2291;  A-85761;  Abbott-85761.
Molecular FormulaC16H15FN2O2S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC(C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O
InChIInChI=1S/C16H15FN2O2S/c1-11(19(21)16(18)20)2-7-14-8-9-15(22-14)10-12-3-5-13(17)6-4-12/h3-6,8-9,11,21H,10H2,1H3,(H2,18,20)/t11-/m1/s1
InChIKeyMMSNEKOTSJRTRI-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atreleuton (CAS 154355-76-7) Product Overview for Scientific Procurement and Research


Atreleuton (ABT-761, VIA-2291) is a second-generation, orally bioavailable, reversible 5-lipoxygenase (5-LO) inhibitor [1][2][3]. Developed as a follow-up to the first-generation inhibitor zileuton, Atreleuton exhibits significantly enhanced potency and an extended pharmacokinetic profile that supports once-daily oral dosing [1][4][5]. The compound has been advanced through Phase II and Phase III clinical trials for asthma, acute coronary syndrome, and atherosclerosis [2][6][7].

Why Atreleuton (CAS 154355-76-7) Cannot Be Substituted with First-Generation 5-Lipoxygenase Inhibitors


Atreleuton's enhanced potency, extended half-life, and improved selectivity profile differentiate it from first-generation 5-LO inhibitors like zileuton [1][2]. While zileuton requires four-times-daily dosing due to a plasma half-life of 2.5–3 hours, Atreleuton's 15-hour half-life enables once-daily administration [2][3]. Additionally, Atreleuton demonstrates 150-fold greater potency than zileuton in 5-LO inhibition assays and exhibits improved selectivity against related lipoxygenases and cyclooxygenases [1][2]. These pharmacological differences render direct substitution between 5-LO inhibitors scientifically unsound for both research and clinical applications.

Quantitative Evidence Guide for Atreleuton (CAS 154355-76-7) Versus 5-LO Inhibitor Comparators


Atreleuton vs. Zileuton: 150-Fold Greater Potency in 5-LO Inhibition

Atreleuton demonstrates approximately 150-fold greater potency than zileuton in inhibiting 5-lipoxygenase [1]. This significant potency enhancement stems from Atreleuton's optimized molecular design as a second-generation N-hydroxyurea derivative, which confers superior binding affinity to the 5-LO active site [1][2].

5-Lipoxygenase inhibition Leukotriene biosynthesis Enzymatic assay

Atreleuton vs. Zileuton: Extended Half-Life Enables Once-Daily Dosing

Atreleuton exhibits a mean terminal elimination half-life of approximately 15 hours in humans, compared to zileuton's half-life of 2.5–3 hours [1][2][3]. This 5- to 6-fold longer half-life enables once-daily oral dosing with Atreleuton, whereas zileuton requires four-times-daily administration to maintain therapeutic plasma concentrations [1][3].

Pharmacokinetics Oral bioavailability Dosing regimen

Atreleuton vs. ZD2138: Longer Duration of Action in Human Studies

A single 200 mg oral dose of Atreleuton achieves ≥95% inhibition of ex vivo LTB4 production in human whole blood for up to 18 hours post-dose [1][2]. In contrast, ZD2138 at 350 mg produces complete inhibition of LTB4 but with a shorter duration of action, reflecting its 12–16 hour plasma half-life versus Atreleuton's 15-hour half-life coupled with sustained target engagement [1][3].

Pharmacodynamics Duration of action Ex vivo inhibition

Atreleuton Selectivity Profile: Minimal Cyclooxygenase Inhibition vs. Non-Selective LOX Inhibitors

Atreleuton demonstrates high selectivity for 5-lipoxygenase over cyclooxygenase (COX) enzymes. In human whole blood assays, Atreleuton inhibited LTB4 formation with an IC50 of 150 nM, while inhibition of thromboxane B2 (TXB2, a COX-1 product) required an IC50 of 50 μM—representing a >300-fold selectivity window [1][2]. In a multiple-dose clinical study, no significant differences in mean TXB2 inhibition were observed between Atreleuton-treated subjects and placebo, confirming functional COX sparing [1][3].

Enzyme selectivity Cyclooxygenase Off-target activity

Atreleuton In Vivo Efficacy: Dose-Dependent Inhibition of Leukotriene Biosynthesis in Rodent Models

Atreleuton potently inhibits leukotriene biosynthesis in vivo. In a rat model of anaphylaxis, oral Atreleuton suppressed LTE4 and LTB4 production in peritoneal exudate with ED50 values of 1.4 mg/kg and 0.6 mg/kg, respectively [1][2]. These ED50 values are substantially lower than those reported for zileuton in comparable rodent inflammation models (rat pleural effusion LTB4 inhibition: 1–3 mg/kg p.o.) [1][3].

In vivo pharmacology Leukotriene inhibition Anaphylaxis model

Atreleuton Clinical Pharmacodynamics: 80–93% LTB4 Inhibition in Cardiovascular Patient Populations

In a Phase II clinical trial of 191 patients with recent acute coronary syndrome, Atreleuton (VIA-2291) produced dose-dependent inhibition of whole blood stimulated LTB4. The 100 mg daily dose achieved approximately 80% inhibition of LTB4 in >90% of patients, with a mean inhibition of 92.8% at 6 weeks in a subsequent study [1][2][3]. These robust pharmacodynamic effects in a cardiovascular disease population demonstrate consistent target engagement beyond asthma indications [1][2].

Clinical pharmacodynamics Acute coronary syndrome Biomarker inhibition

Recommended Research and Procurement Applications for Atreleuton (CAS 154355-76-7)


Preclinical Asthma and Airway Inflammation Models Requiring Sustained 5-LO Inhibition

Atreleuton's 15-hour half-life and once-daily dosing profile make it the preferred 5-LO inhibitor for chronic asthma models where sustained target coverage is critical [1][2]. In exercise-induced bronchoconstriction studies, a single 200 mg oral dose attenuated FEV1 decline by 7.2 percentage points (27.1% vs. 19.9%, p<0.05) and reduced urinary LTE4 by >55% compared to placebo [2][3]. The compound's extended duration of ≥95% LTB4 inhibition for up to 18 hours post-dose supports studies requiring continuous leukotriene suppression [1][3].

Cardiovascular Inflammation and Atherosclerosis Translational Research

Atreleuton is uniquely positioned among 5-LO inhibitors for cardiovascular research, having been studied in over 190 acute coronary syndrome patients across multiple Phase II trials [1][2]. In these studies, Atreleuton (100 mg/day) reduced LTB4 production by 80–93% and was associated with a significant reduction in new coronary plaque formation (4.8% vs. 27.8% in placebo, p=0.01) and decreased noncalcified plaque volume (p<0.01) [1][3]. This body of clinical evidence in cardiovascular disease distinguishes Atreleuton from other 5-LO inhibitors lacking cardiovascular clinical data [1].

In Vivo Leukotriene Pathway Pharmacology Studies Requiring High Potency and Selectivity

Atreleuton's sub-mg/kg oral ED50 values in rodent models (LTE4 ED50 = 1.4 mg/kg; LTB4 ED50 = 0.6 mg/kg) enable efficient in vivo pharmacology studies with reduced compound consumption [1][2]. The >300-fold selectivity for 5-LO over COX-1/COX-2 ensures that observed effects are attributable specifically to leukotriene pathway inhibition rather than prostaglandin modulation [2][3]. This selectivity is particularly valuable for mechanistic studies dissecting the relative contributions of leukotrienes versus prostaglandins in inflammatory disease models [3].

Compound Benchmarking and Comparative Pharmacology Studies

Atreleuton serves as an essential reference compound for benchmarking novel 5-LO inhibitors due to its well-characterized potency (IC50 = 23 nM in cell-free assays, 150 nM in human whole blood), pharmacokinetic profile (t1/2 = 15 hours, tmax = 4 hours), and extensive clinical pharmacodynamic data [1][2][3]. Its 150-fold greater potency than zileuton and longer duration of action than ZD2138 provide clear quantitative comparators for assessing next-generation 5-LO inhibitors [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atreleuton

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.